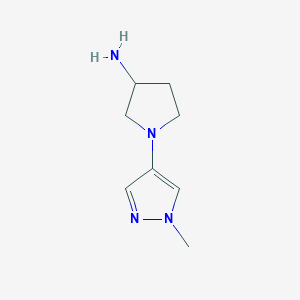
1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine
説明
1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine is an organic compound that features a pyrazole ring substituted with a methyl group at the nitrogen atom and an amine group attached to a pyrrolidine ring
作用機序
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
As the compound’s targets and mode of action are better understood, the pathways it affects will become clearer .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets .
生化学分析
Biochemical Properties
1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the signaling pathways that regulate cell growth and differentiation, leading to changes in gene expression profiles and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Studies have shown that its stability can vary depending on storage conditions and the presence of other reactive species . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, which need to be carefully monitored.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary significantly with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a biological response . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that may have distinct biological activities. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Its localization within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological effects .
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions, such as heating with a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated reactors. The process typically includes steps like solvent extraction, purification through crystallization, and drying to obtain the final product in high purity.
化学反応の分析
Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound
特性
IUPAC Name |
1-(1-methylpyrazol-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-6-8(4-10-11)12-3-2-7(9)5-12/h4,6-7H,2-3,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSGFFKFDBTKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


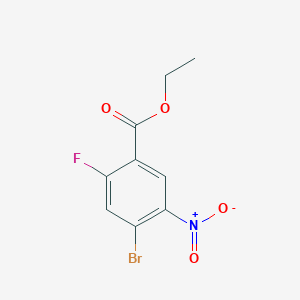

![3-[1-(Methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1418512.png)
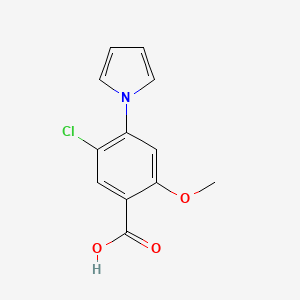
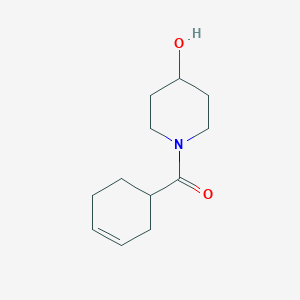
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)


![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)
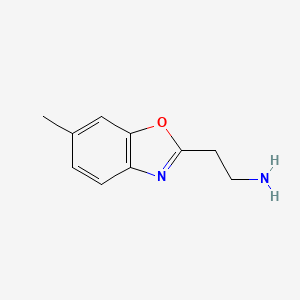
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)

